(4-Pentylphenyl)(quinolin-3-yl)methanone
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Overview
Description
(4-Pentylphenyl)(quinolin-3-yl)methanone is a chemical compound that features a quinoline moiety attached to a pentylphenyl group via a methanone linkage. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the quinoline ring system in this compound suggests potential pharmacological properties.
Mechanism of Action
Target of Action
Quinolines and quinolones, the broader family of compounds to which it belongs, are known to interact with bacterial gyrase and topoisomerase iv enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
Quinolines and quinolones generally exert their effects by forming a ternary complex with a dna molecule and gyrase or topoisomerase iv enzymes, thereby blocking bacterial dna supercoiling . This disruption of DNA replication can inhibit bacterial growth and proliferation .
Biochemical Pathways
The interference with dna replication suggests that it could affect various pathways related to bacterial growth and proliferation .
Pharmacokinetics
The pharmacokinetics of quinolones, a related group of compounds, have been extensively studied . These studies could provide insights into the potential ADME properties of 3-(4-Pentylbenzoyl)quinoline.
Result of Action
Given its potential interaction with bacterial dna replication, it could potentially inhibit bacterial growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pentylphenyl)(quinolin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials. The reaction is catalyzed by acidic or basic conditions and often requires heating .
Another approach involves the Pfitzinger reaction, where isatin derivatives react with ketones in the presence of a base to form quinoline derivatives . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to construct the quinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Pentylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(4-Pentylphenyl)(quinolin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with a wide range of biological activities.
(4-Phenylquinolin-3-yl)methanone: Similar structure but lacks the pentyl group, which may affect its biological activity.
(4-Methylphenyl)(quinolin-3-yl)methanone: Contains a methyl group instead of a pentyl group, leading to different physicochemical properties.
Uniqueness
(4-Pentylphenyl)(quinolin-3-yl)methanone is unique due to the presence of the pentyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its ability to interact with biological membranes and improve its pharmacokinetic properties .
Properties
IUPAC Name |
(4-pentylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-18-8-5-6-9-20(18)22-15-19/h5-6,8-15H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYENLZGDROIJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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